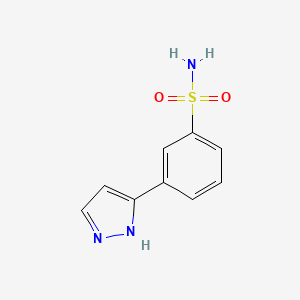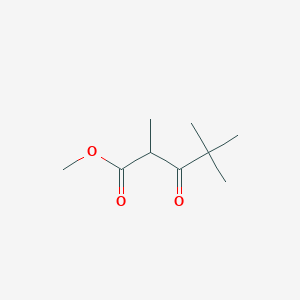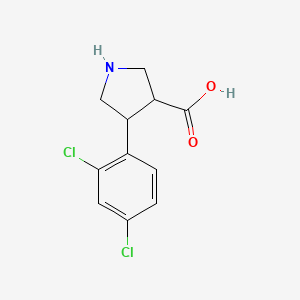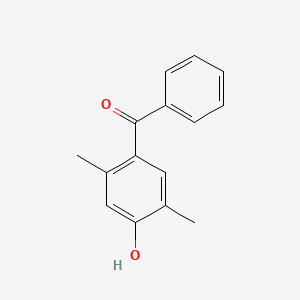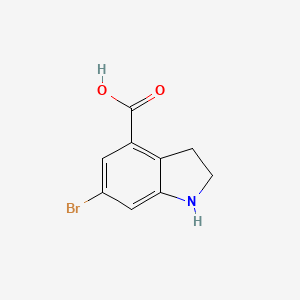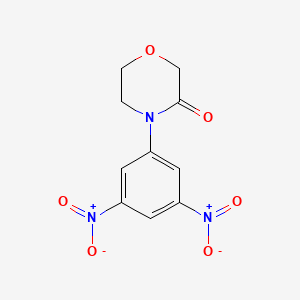![molecular formula C19H18Cl2N2O3 B13629111 Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate](/img/structure/B13629111.png)
Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with 2-chloro-4-carboxybenzoic acid under specific conditions to form the desired ester. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and specificity, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Meta-Chlorophenylpiperazine: A psychoactive drug with similar structural features.
4-Chlorobenzoic Acid Derivatives: Compounds with similar benzoate ester groups.
Uniqueness
Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorination and piperazine ring structure make it particularly versatile in various applications.
Propiedades
Fórmula molecular |
C19H18Cl2N2O3 |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-26-19(25)16-7-2-13(12-17(16)21)18(24)23-10-8-22(9-11-23)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3 |
Clave InChI |
ZHLIKNYFVRCAFJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




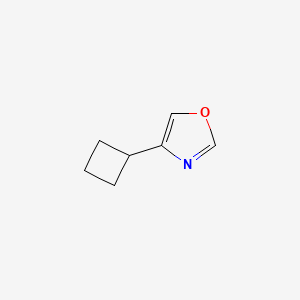
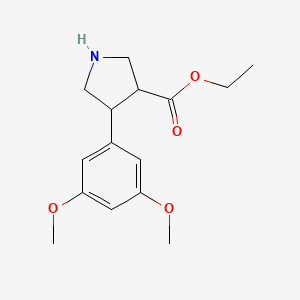
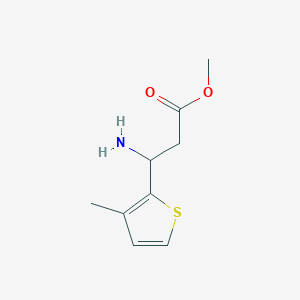

![3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13629068.png)
